6-fluoro-4-hydroxy-N-(3,4,5-trimethoxyphenyl)quinoline-3-carboxamide
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Overview
Description
This compound features a quinoline core with a fluorine atom at position 6 and a hydroxyl group at position 4. Additionally, it bears a carboxamide substituent at position 3, linked to a phenyl ring with three methoxy groups (3,4,5-trimethoxyphenyl). Quinolines are versatile heterocyclic compounds with diverse biological activities .
Preparation Methods
The synthetic routes to this compound involve quinoline derivatization. While specific methods may vary, a common approach includes introducing the fluorine atom at position 6 and the hydroxyl group at position 4. The carboxamide functionality can be incorporated via appropriate coupling reactions. Industrial production methods may involve large-scale synthesis using optimized conditions.
Chemical Reactions Analysis
Oxidation: The hydroxyl group at position 4 can undergo oxidation to form a ketone or other functional groups.
Reduction: Reduction of the carboxamide group may yield an amine derivative.
Substitution: The fluorine atom at position 6 can participate in substitution reactions.
Common Reagents: Reagents like N-bromosuccinimide (NBS), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles are relevant.
Major Products: These reactions yield derivatives with modified functional groups.
Scientific Research Applications
Chemistry: Investigate its reactivity, stability, and coordination chemistry.
Biology: Explore its interactions with biomolecules (e.g., proteins, nucleic acids).
Medicine: Assess its potential as an anticancer, antiviral, or anti-inflammatory agent.
Industry: Evaluate its use in materials science or catalysis.
Mechanism of Action
Targets: It may interact with cellular proteins, enzymes, or receptors.
Pathways: Investigate signaling pathways affected by this compound.
Comparison with Similar Compounds
Uniqueness: Highlight its distinct features compared to related quinolines.
Similar Compounds: Explore other quinoline derivatives with similar functionalities.
Properties
Molecular Formula |
C19H17FN2O5 |
---|---|
Molecular Weight |
372.3 g/mol |
IUPAC Name |
6-fluoro-4-oxo-N-(3,4,5-trimethoxyphenyl)-1H-quinoline-3-carboxamide |
InChI |
InChI=1S/C19H17FN2O5/c1-25-15-7-11(8-16(26-2)18(15)27-3)22-19(24)13-9-21-14-5-4-10(20)6-12(14)17(13)23/h4-9H,1-3H3,(H,21,23)(H,22,24) |
InChI Key |
RXYGUMDOZXVTGM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)NC(=O)C2=CNC3=C(C2=O)C=C(C=C3)F |
Origin of Product |
United States |
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